L-Clausenamide

Acetylcholinesterase inhibition Cholinergic system Neuropharmacology

This is the stereochemically defined (−)-Clausenamide eutomer with four chiral centers. It is the pharmacologically active enantiomer showing 2.3-fold higher AChE inhibition vs. inactive (+)-clausenamide. Multi-target mechanism includes cholinergic modulation, synaptic plasticity enhancement, β-amyloid toxicity inhibition, and tau hyperphosphorylation attenuation. The distinct metabolite profile (CM1, CM5, CM2) differs entirely from the toxic (+)-enantiomer pathway (CM4, CM6, CM3). Chiral purity is non-negotiable for reproducible nootropic and neuroprotective studies. For preclinical Alzheimer's, ischemia/reperfusion, and cognitive decline models. Research use only.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B1674662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Clausenamide
SynonymsL-Clausenamide;  (-)-Clausenamide
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O
InChIInChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m1/s1
InChIKeyWGYGSZOQGYRGIP-NCOADZHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Clausenamide Neuroprotective Procurement Baseline: A Chiral Nootropic with Validated Multi-Target Differentiation


L-Clausenamide, also designated as (−)-Clausenamide, is a stereochemically defined small-molecule alkaloid isolated from Clausena lansium [1]. It is distinguished by the presence of four chiral centers, yielding a total of 16 possible enantiomers, of which (−)-clau has been pharmacologically identified as the eutomer responsible for the compound's nootropic and neuroprotective activities [2]. The compound's mechanism is characterized by multi-target effects, including mild elevation of intracellular calcium, modulation of the cholinergic system, regulation of synaptic plasticity, and inhibition of Alzheimer's disease-related pathogenic processes such as β-amyloid toxicity and tau hyperphosphorylation [2].

L-Clausenamide Procurement Risk: Why In-Class Substitution Fails Due to Pronounced Chiral Dependency


Generic substitution of L-Clausenamide with alternative enantiomers or in-class chiral molecules is scientifically untenable due to extreme stereoselectivity in both pharmacodynamic activity and metabolic fate. Pharmacological studies have conclusively demonstrated that (−)-clau acts as the active eutomer, whereas (+)-clau is inactive and elicits significantly greater toxicity [1]. Furthermore, the metabolic pathways of these enantiomers diverge considerably, with (−)-clau generating distinct metabolite profiles (CM1, CM5, CM2) compared to (+)-clau (CM4, CM6, CM3) in hepatic microsomes [2]. This stereoselective metabolism directly impacts in vivo exposure and safety, rendering any substitution without rigorous chiral purity validation a high-risk proposition for experimental reproducibility and therapeutic window maintenance.

L-Clausenamide Comparative Quantitative Evidence: Head-to-Head Potency and Metabolic Differentiation


AChE Inhibition Potency: 2.3-Fold Higher Activity of (−)-Clausenamide vs (+)-Clausenamide

In a direct comparative in vitro study, (−)-clausenamide demonstrated significantly greater acetylcholinesterase (AChE) inhibitory potency than its (+)-enantiomer in mouse brain regions [1]. The IC50 values for (−)-clausenamide were 0.31 mmol·L⁻¹ in frontal cortex and 0.33 mmol·L⁻¹ in hippocampus, whereas (+)-clausenamide required substantially higher concentrations (0.71 mmol·L⁻¹ and 0.77 mmol·L⁻¹, respectively) to achieve comparable inhibition [1].

Acetylcholinesterase inhibition Cholinergic system Neuropharmacology

Metabolic Fate Differentiation: Enantiomer-Specific Metabolite Profiles in Hepatic Microsomes

The metabolic fate of (−)-clausenamide differs substantially from that of (+)-clausenamide in rat liver microsomes, establishing a clear basis for differential in vivo handling and potential toxicity [1]. Quantitative analysis revealed that (−)-clausenamide generates significantly higher amounts of metabolites CM1 and CM5, while CM2 is a major metabolite exclusively for (−)-clau. Conversely, (+)-clausenamide produces markedly more CM4 and CM6, and a much greater quantity of CM3 [1].

Biotransformation Metabolic profiling Stereoselectivity

Synaptic Plasticity Enhancement: Superior Long-Term Potentiation (LTP) Induction by (−)-Clausenamide in Hippocampal Slices

Electrophysiological studies directly comparing the effects of (−)-clausenamide and its (+)-epi analog on hippocampal synaptic transmission revealed that (−)-clau facilitates LTP induction and maintenance in the CA1 region, albeit with lower potency than (+)-epi-clausenamide [1]. The study provides a quantitative framework for differentiating the efficacy of these structurally related compounds in modulating synaptic strength, a process fundamental to learning and memory [1].

Long-term potentiation Synaptic plasticity Hippocampus Neurophysiology

Toxicity Profile: (−)-Clausenamide Eutomer Exhibits Lower Toxicity than Distomer (+)-Clausenamide

Comprehensive pharmacological evaluation has established a clear difference in the safety profile of clausenamide enantiomers. (−)-Clausenamide is identified as the active eutomer with superior nootropic effects, while (+)-clausenamide acts as the inactive distomer and exhibits stronger toxicity [1]. Furthermore, studies on the full set of 16 enantiomers reveal that each exerts distinct effects on neural stem cell colony formation and LTP induction, underscoring that the chiral purity of (−)-clau is directly linked to a favorable therapeutic index [2].

Toxicology Safety pharmacology Chiral differentiation

In Vivo Cholinergic Function: Selective Amelioration of Anisodine-Induced Acetylcholine Depletion by (−)-Clausenamide

In a head-to-head in vivo comparison, pretreatment with (−)-clausenamide (10, 20, 50 mg/kg, i.g.) significantly ameliorated the reduction of acetylcholine (ACh) induced by anisodine in a dose-dependent manner across multiple brain regions [1]. In stark contrast, (+)-clausenamide at the same doses had no effect on ACh decrease in any examined brain region [1]. This functional disparity directly validates the enantiomer-specific efficacy of (−)-clau in maintaining cholinergic tone under pathological challenge.

Cholinergic neurotransmission In vivo pharmacology Cognitive enhancement

Neuroprotection Against Aβ Toxicity: (−)-Clausenamide Demonstrates Protective Efficacy in Cellular and In Vivo Models

In a combined cellular and in vivo study, (−)-clausenamide exhibited protective effects against neurotoxicity induced by okadaic acid in SH-SY5Y cells and by intracerebroventricular injection of Aβ25-35 in ovariectomized rats [1]. While a direct quantitative comparator for Aβ toxicity is not provided in the abstract, the study establishes (−)-clau as a neuroprotective agent with dual activity against two distinct pathological insults relevant to Alzheimer's disease [1]. This contrasts with the general inactivity or toxicity of other enantiomers in similar pathological contexts [2].

Amyloid-beta toxicity Neuroprotection Alzheimer's disease model

L-Clausenamide Evidence-Driven Application Scenarios: Validated Research Contexts for Procurement


Cognitive Enhancement and Cholinergic Dysfunction Studies

Based on its 2.3-fold higher potency for AChE inhibition compared to (+)-clausenamide [1] and its selective in vivo ability to reverse anisodine-induced acetylcholine depletion [2], L-Clausenamide is optimally suited for investigations of cholinergic neurotransmission and cognitive enhancement in preclinical models. This includes studies of age-related cognitive decline, scopolamine- or anisodine-induced amnesia, and the evaluation of cholinergic deficits in Alzheimer's disease models.

Alzheimer's Disease Pathogenesis and Multi-Target Therapeutic Research

L-Clausenamide's demonstrated capacity to inhibit β-amyloid toxicity and tau hyperphosphorylation [1], coupled with its favorable safety profile relative to the (+)-enantiomer [2], positions it as a valuable tool compound for investigating the multi-target approach to Alzheimer's disease. Its mechanism involving modulation of synaptic plasticity and attenuation of endoplasmic reticulum stress further supports its use in comprehensive studies of neurodegenerative pathways [3].

Cerebral Ischemia and Neuroprotection Studies

Evidence of improved long-term potentiation impairment and enhanced neuronal survival in the striatum following transient middle cerebral artery occlusion in rats [1] supports the use of L-Clausenamide in experimental models of ischemic stroke and cerebral ischemia/reperfusion injury. Its demonstrated ability to reverse ER stress and apoptosis in OGD/R-treated primary cortical neurons [2] further validates its utility in studying neuroprotective mechanisms against ischemic damage.

Pharmacokinetic and Metabolism Studies Requiring Defined Chiral Purity

The distinct metabolic profile of (−)-clausenamide, characterized by preferential generation of CM1, CM5, and CM2 in hepatic microsomes, compared to the alternative metabolite signature of (+)-clausenamide (CM4, CM6, CM3) [1], makes L-Clausenamide an essential reference standard for studies investigating stereoselective pharmacokinetics and drug metabolism. Its use is critical for accurate bioanalytical method development and for interpreting in vivo exposure data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Clausenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.